3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide
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Description
3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide, or simply 3-CPICA, is an organic compound that is widely used in scientific research due to its unique properties. It is a colorless crystalline solid that is soluble in water and has a melting point of approximately 150°C. It has a molecular weight of 303.09 g/mol and a molecular formula of C10H7Cl3N2O2. 3-CPICA is a member of the isothiazole family and is a common building block for many synthetic organic molecules.
Scientific Research Applications
Synthetic Approaches and Chemical Properties
Research has developed synthetic methodologies for structurally related isothiazole carboxamides, highlighting their potential in creating functionally diverse molecules. For example, Dikusar et al. (2019) developed convenient synthetic approaches for functionally substituted isothiazole carboxamides, optimizing reactions to avoid involvement of active chlorine atoms in the isothiazole ring, which could be foundational for synthesizing derivatives of "3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide" (Dikusar, Petkevich, Zhukovskaya, Zvereva, & Kurman, 2019).
Nechai et al. (2004) focused on synthesizing previously unknown 4,5-dichloroisothiazole-3-carboxylic acid amides and esters, suggesting a broad applicability in creating a variety of compounds with potential biological activities, which may include derivatives like "this compound" (Nechai, Dikusar, Potkin, & Kaberdin, 2004).
Potential Biological Activities
Studies have explored the biological activities of compounds structurally related to "this compound," indicating a potential for pharmacological application. Regiec et al. (2006) investigated the synthesis, reactivity, and pharmacological activity of isothiazole derivatives, some of which demonstrated significant anti-inflammatory activity. This suggests that derivatives of "this compound" could also exhibit similar biological properties (Regiec, Machoń, Międzybrodzki, & Szymaniec, 2006).
properties
IUPAC Name |
3-chloro-5-(3,5-dichlorophenyl)-1,2-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2OS/c11-5-1-4(2-6(12)3-5)8-7(10(14)16)9(13)15-17-8/h1-3H,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBYWMGLZYPTPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C(=NS2)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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